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UDP-alpha-D-kanosamine -

UDP-alpha-D-kanosamine

Catalog Number: EVT-1590255
CAS Number:
Molecular Formula: C15H25N3O16P2
Molecular Weight: 565.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-alpha-D-kanosamine is a UDP-amino sugar having alpha-D-kanosamine as the amino sugar component. It derives from an alpha-D-kanosamine. It is a conjugate acid of an UDP-alpha-D-kanosamine(1-).
Overview

UDP-alpha-D-kanosamine is a nucleotide-sugar compound that plays a crucial role in various biochemical pathways, particularly in the biosynthesis of antibiotics and other natural products. It is classified as a UDP-amino sugar, with alpha-D-kanosamine as its amino sugar component. This compound is significant in microbial metabolism and is produced by several bacterial species, including Bacillus subtilis and Bacillus cereus.

Source and Classification

UDP-alpha-D-kanosamine is primarily derived from the transamination of UDP-3-oxo-D-glucose, which is subsequently hydrolyzed to produce kanosamine. This pathway has been extensively studied in bacteria, with the best-known biosynthetic route starting from UDP-glucose. The compound is classified under the category of nucleotide sugars and is associated with various metabolic reactions in microorganisms .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of UDP-alpha-D-kanosamine involves several enzymatic steps:

  1. Phosphorylation of Glucose: Glucose is phosphorylated to form glucose 1-phosphate.
  2. Formation of UDP-Glucose: Glucose 1-phosphate undergoes pyrophosphorylation to yield UDP-glucose.
  3. Oxidation to UDP-3-Oxo-D-Glucose: UDP-glucose is oxidized to form UDP-3-oxo-D-glucose.
  4. Transamination: The transamination reaction catalyzed by the enzyme NtdA converts UDP-3-oxo-D-glucose into UDP-alpha-D-kanosamine .

This pathway highlights the role of pyridoxal phosphate-dependent enzymes in facilitating the conversion processes involved in kanosamine production.

Molecular Structure Analysis

Structure and Data

UDP-alpha-D-kanosamine has a chemical formula of C15H24N3O16P2 and a molecular weight of approximately 564.31 Daltons. The structural characteristics include:

  • Nucleotide Component: The molecule contains a uridine diphosphate moiety.
  • Amino Sugar: The alpha-D-kanosamine structure contributes to its classification as an amino sugar.
  • Phosphate Groups: Two phosphate groups are present, which are crucial for its biological activity .

The detailed molecular structure can be visualized using crystallographic data obtained from studies on related compounds.

Chemical Reactions Analysis

Reactions and Technical Details

UDP-alpha-D-kanosamine participates in various biochemical reactions, including:

  1. Conversion to Kanosamine: UDP-alpha-D-kanosamine can be hydrolyzed to yield kanosamine, an important precursor for antibiotic biosynthesis.
  2. Involvement in Amino Sugar Metabolism: It acts as a substrate for further enzymatic reactions that lead to the synthesis of complex polysaccharides and other bioactive compounds .

The reaction mechanisms often involve specific enzymes that facilitate the transfer of functional groups or the addition/removal of phosphate groups.

Mechanism of Action

Process and Data

The mechanism by which UDP-alpha-D-kanosamine exerts its biological effects involves its role as a substrate in various enzymatic reactions:

  1. Enzymatic Catalysis: Enzymes such as NtdA catalyze the transamination process, which is essential for converting UDP-3-oxo-D-glucose into UDP-alpha-D-kanosamine.
  2. Biochemical Pathways: The compound serves as a building block for synthesizing other important metabolites, including those involved in antibiotic production .

Understanding these mechanisms provides insights into how this compound contributes to microbial metabolism and its potential applications in biotechnology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UDP-alpha-D-kanosamine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, which facilitates its participation in biochemical reactions.
  • Stability: The compound's stability can vary depending on environmental conditions such as pH and temperature.
  • Reactivity: It readily participates in phosphorylation and transamination reactions due to the presence of reactive functional groups .

These properties are critical for its functionality within biological systems.

Applications

Scientific Uses

UDP-alpha-D-kanosamine has several significant applications in scientific research:

  1. Antibiotic Biosynthesis: It serves as a precursor for synthesizing various antibiotics, including rifamycin B and other ansamycins.
  2. Metabolic Studies: Researchers utilize this compound to explore metabolic pathways involving amino sugars and their derivatives.
  3. Biotechnology: Its role in microbial metabolism makes it a target for genetic engineering aimed at enhancing antibiotic production or developing novel therapeutic agents .
Biosynthesis Pathways and Enzymatic Mechanisms

Prokaryotic Biosynthetic Routes in Bacillus Species

Role of the kab Operon (KabA, KabB, KabC) in Bacillus cereus

The kab operon in Bacillus cereus UW85 comprises three genes (kabA, kabB, kabC) responsible for kanosamine biosynthesis. This pathway converts glucose 6-phosphate into kanosamine through sequential enzymatic reactions:

  • KabC: A dehydrogenase that oxidizes glucose 6-phosphate to 6-phosphoglucono-1,5-lactone.
  • KabA: An aminotransferase that replaces the C3 carbonyl group with an amino group, forming kanosamine 6-phosphate (K6P).
  • KabB: A phosphatase that dephosphorylates K6P to yield free kanosamine [2].

This pathway is distinct from eukaryotic UDP-GlcNAc biosynthesis, as it bypasses nucleotide-activated intermediates and operates via a cytosolic, three-step cascade. The kab operon also contributes to antifungal activity, essential for B. cereus's ecological role in biocontrol [2].

Comparative Analysis with the ntd Operon in Bacillus subtilis

The ntd operon (ntdA, ntdB, ntdC) in B. subtilis mirrors the kab system but exhibits key differences:

  • Genetic Similarity: KabA (58% identity to NtdA), KabB (57% to NtdB), and KabC (58% to NtdC) [2].
  • Functional Divergence: While both operons produce kanosamine, the ntd pathway was initially misattributed to neotrehalosadiamine biosynthesis. Kinetic assays confirm NtdC/NtdA/NtdB activities align with KabC/KabA/KabB [5] [2].
  • Regulatory Impact: Activation of the ntd pathway in B. subtilis alters central carbon metabolism, increasing flux through glycolysis and pentose phosphate pathways to supply glucose 6-phosphate [5].

Table 1: Comparison of Kanosamine Biosynthesis Operons in Bacillus Species

Featurekab Operon (B. cereus)ntd Operon (B. subtilis)
DehydrogenaseKabCNtdC
AminotransferaseKabANtdA
PhosphataseKabBNtdB
Identity to Kab100%57–58%
Primary SubstrateGlucose 6-phosphateGlucose 6-phosphate

Substrate Specificity and Kinetic Characterization of Key Enzymes

Enzymes in the kab and ntd pathways exhibit stringent substrate preferences:

  • KabA: Requires pyridoxal 5′-phosphate (PLP) and glutamate as amine donors. It shows a Km of 48 ± 5 μM for 6-phosphoglucono-1,5-lactone and a kcat of 2.1 ± 0.1 s−1 [2].
  • KabB: Hydrolyzes K6P (Km = 110 ± 12 μM) but not glucosamine 6-phosphate, indicating specificity for the C3 amino group [2].
  • KabC: Uses NAD+ as a cofactor and has a 20-fold higher affinity for glucose 6-phosphate than fructose 6-phosphate [2].

Table 2: Kinetic Parameters of Core Enzymes in Kanosamine Biosynthesis

EnzymeSubstrateCofactorKm (μM)kcat (s−1)
KabA6-Phosphoglucono-1,5-lactonePLP/Glu48 ± 52.1 ± 0.1
KabBKanosamine 6-phosphateNone110 ± 120.8 ± 0.05
KabCGlucose 6-phosphateNAD+35 ± 44.7 ± 0.3

Evolutionary Divergence from Rifamycin-Associated Pathways

Kanosamine biosynthesis in Bacillus diverges evolutionarily from rifamycin-associated pathways in Amycolatopsis mediterranei:

  • Enzyme Homology: Kab enzymes share <20% sequence identity with RifL (dehydrogenase), RifK (aminotransferase), and RifM (phosphatase) from rifamycin pathways. This suggests convergent evolution for similar chemical transformations [1] [2].
  • Pathway Logic: In A. mediterranei, kanosamine 6-phosphate is a precursor for 3-amino-5-hydroxybenzoic acid (AHBA), a rifamycin building block. Here, UDP-glucose is converted to kanosamine via UDP-4-keto-6-deoxyglucose, contrasting with Bacillus’ glucose 6-phosphate route [1].
  • Nitrogen Incorporation: The aminoshikimate pathway in rifamycin producers incorporates nitrogen via kanosamine-derived intermediates, a trait absent in Bacillus [1].

This divergence underscores niche-specific adaptation: Bacillus employs kanosamine for antibiotic defense, while Amycolatopsis channels it toward complex polyketide assembly.

Eukaryotic Analogues and Metabolic Cross-Talk

Although kanosamine biosynthesis is exclusively prokaryotic, parallels exist in eukaryotic nucleotide-sugar metabolism:

  • UDP-GlcNAc Biosynthesis: Eukaryotes synthesize UDP-GlcNAc via GFAT (glutamine:fructose-6-phosphate amidotransferase), which aminates fructose 6-phosphate—analogous to KabA’s transamination but distinct in mechanism [3].
  • Metabolic Nodes: Kanosamine 6-phosphate competitively inhibits glucosamine-6-phosphate synthase (GlmS), a eukaryotic enzyme homologous to bacterial GFAT. This inhibition disrupts UDP-GlcNAc-dependent processes (e.g., chitin synthesis) in fungi [2] [3].
  • Regulatory Overlap: In B. subtilis, activation of the ntd operon depletes glucose 6-phosphate, a substrate shared with glycolysis and pentose phosphate pathways. This forces metabolic reallocation, mirroring eukaryotic carbon-flux adjustments during stress [5] [3].

These intersections highlight kanosamine’s potential as a tool to study conserved metabolic nodes in pathogens.

Properties

Product Name

UDP-alpha-D-kanosamine

IUPAC Name

[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

InChI

InChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1

InChI Key

KGGAKOCPPBMRSA-SAINOKEESA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O

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